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N-(6-Aminohexyl)adenosine - 56934-06-6

N-(6-Aminohexyl)adenosine

Catalog Number: EVT-14749372
CAS Number: 56934-06-6
Molecular Formula: C16H26N6O4
Molecular Weight: 366.42 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(6-Aminohexyl)adenosine is a modified nucleoside derivative of adenosine, characterized by the presence of a hexylamine group at the nitrogen atom in the 6-position of the purine base. This modification enhances its biological activity and solubility, making it a subject of interest in pharmacological studies, particularly in the context of cancer therapy and receptor interactions.

Source

N-(6-Aminohexyl)adenosine can be synthesized through various chemical methods that typically involve the modification of adenosine or its derivatives. The synthesis often utilizes reagents such as chloropurine ribosides and alkylamines, facilitating the introduction of the aminohexyl group at the N6 position.

Classification

N-(6-Aminohexyl)adenosine is classified as a nucleoside analog. It falls within the broader category of purine nucleosides, which are essential components in biochemistry, serving as building blocks for nucleic acids and playing critical roles in cellular metabolism.

Synthesis Analysis

Methods

The synthesis of N-(6-Aminohexyl)adenosine has been reported using several methodologies:

Technical Details

The synthetic route typically requires careful control of reaction conditions, including temperature, solvent choice, and stoichiometry of reactants to optimize yield and purity. The use of analytical techniques like nuclear magnetic resonance spectroscopy is essential for confirming the structure of the synthesized compound.

Molecular Structure Analysis

Structure

N-(6-Aminohexyl)adenosine consists of a purine base (adenosine) with a hexylamine chain attached to the N6 position. Its molecular formula is C16H29N5O13PC_{16}H_{29}N_{5}O_{13}P, with a molecular weight of approximately 606.36 g/mol when considering its triphosphate form .

Data

  • Molecular Formula: C16H29N5O13PC_{16}H_{29}N_{5}O_{13}P
  • Molecular Weight: 606.36 g/mol
  • CAS Number: 53602-93-0
  • Spectroscopic Properties: The compound exhibits an absorption maximum at 266 nm in Tris-HCl buffer solutions .
Chemical Reactions Analysis

Reactions

N-(6-Aminohexyl)adenosine can participate in various chemical reactions typical for nucleotides:

  1. Phosphorylation: It can be phosphorylated to form N-(6-Aminohexyl)adenosine-5'-monophosphate, -diphosphate, or -triphosphate, which are crucial for its biological activity .
  2. Ligand Interactions: As an agonistic ligand for adenosine receptors (particularly A1), it can modulate signaling pathways related to cell proliferation and survival, making it relevant in cancer research .

Technical Details

Reactions involving N-(6-Aminohexyl)adenosine often require specific enzymes or catalysts to facilitate phosphorylation or receptor binding. Understanding these interactions is essential for developing therapeutic applications.

Mechanism of Action

Process

N-(6-Aminohexyl)adenosine acts primarily as an agonist at adenosine receptors, particularly A1 receptors. Upon binding to these receptors, it triggers intracellular signaling cascades that can influence various physiological processes such as:

  • Cell proliferation
  • Apoptosis regulation
  • Modulation of neurotransmitter release

Data

Studies indicate that modifications at the N6 position significantly enhance binding affinity and selectivity towards specific adenosine receptor subtypes compared to unmodified adenosine derivatives .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to slightly yellow solution.
  • Solubility: Highly soluble in water due to the presence of polar functional groups.

Chemical Properties

  • pH Stability: Stable within a pH range of 7.0 to 8.0.
  • Reactivity: Reacts with phosphates to form nucleotide derivatives; stable under physiological conditions but sensitive to extreme pH levels.

Relevant analyses indicate that its stability and solubility make it suitable for various laboratory applications, especially in biochemical assays.

Applications

N-(6-Aminohexyl)adenosine has several scientific uses:

  1. Cancer Research: It is being explored as a potential chemotherapeutic agent due to its cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
  2. Receptor Studies: Its role as an agonist for adenosine receptors makes it valuable in pharmacological studies aimed at understanding receptor signaling pathways and developing new therapeutic agents targeting these pathways .
  3. Biochemical Assays: Used in assays requiring nucleotides or nucleosides labeled with free amino groups for various biochemical applications .
Synthetic Methodologies and Derivative Design of N⁶-(6-Aminohexyl)adenosine

Nucleophilic Substitution Strategies for N⁶-Alkylation of Adenosine

N⁶-(6-Aminohexyl)adenosine is synthesized primarily through regioselective nucleophilic substitution at the C6 position of adenosine's purine ring. This exploits the inherent electrophilicity of C6 in adenosine derivatives activated by electron-withdrawing groups. A well-established route involves reacting 6-chloropurine riboside with excess 1,6-diaminohexane (7 equivalents) in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours [1] [6]. This yields N⁶-(6-aminohexyl)adenosine in >85% efficiency after precipitation and purification, minimizing dimeric byproducts through stoichiometric control [1]. Alternative halogenated precursors (e.g., 6-fluoropurine riboside) show faster kinetics but require stringent anhydrous conditions to prevent hydrolysis [6].

The reaction’s regioselectivity stems from adenosine’s tautomeric equilibrium, where N1 protonation enhances C6 electrophilicity. Solvent optimization is critical: polar aprotic solvents like DMF or hexamethylphosphoramide (HMPA) improve nucleophile accessibility, while protic solvents accelerate decomposition [4] [6]. Post-alkylation, the primary amine terminus of the hexyl chain enables further bioconjugation, forming phosphates, carbamates, or fluorescent tags [5] [9].

Table 1: Conditions for Nucleophilic Synthesis of N⁶-(6-Aminohexyl)adenosine

PrecursorSolventTemperatureTime (h)Yield (%)
6-Chloropurine ribosideDMF60°C2486
6-Fluoropurine ribosideHMPA40°C878
6-Iodopurine ribosideEthanol/water25°C4865

Solid-Phase Synthesis of Hexylamine-Modified Adenosine Derivatives

Solid-phase synthesis enables rapid diversification of N⁶-(6-aminohexyl)adenosine for applications like affinity chromatography or nucleotide libraries. Adenosine is anchored to resins (e.g., carboxyl-functionalized silica or CNBr-activated Sepharose) via its ribose 2',3'-cis-diols, which form pH-stable boronate esters [3]. The immobilized nucleoside then undergoes N⁶-alkylation with Fmoc-protected 6-aminohexyl bromide, followed by Fmoc deprotection to unmask the primary amine. This approach achieves >90% coupling efficiency and simplifies purification through filtration [3] [4].

Key innovations include using cyanogen bromide (CNBr)-activated supports for covalent linkage. After immobilization, the amine terminus is functionalized with ATP or ADP moieties to create coenzymically active polymers. These derivatives exhibit 63–87% activity relative to native ATP/ADP in kinase assays, validating their utility as immobilized cofactors [4]. Solid-phase methods also facilitate dimeric adenosine derivatives like 1,6-di(adenosin-N⁶-yl)hexane, where resin-bound adenosine reacts with α,ω-dihaloalkanes to form symmetric linkers [1].

Platinum(II) Complex Conjugation via N7 Coordination and Aminohexyl Linkage

N⁶-(6-aminohexyl)adenosine serves as a versatile ligand for dinuclear platinum(II) antitumor complexes. The primary amine of the hexyl chain and N7 of the purine ring act as bidentate coordination sites for platinum centers. Synthetic protocols involve reacting N⁶-(6-aminohexyl)adenosine with activated platinum precursors like monochloro(ethylenediamine)platinum(II) (7b) or monofunctional cisplatin analogs (7a) in DMF [1]. Prior activation with AgNO₃ (0.9 equivalents) removes chloride ligands, enhancing Pt electrophilicity. The resulting complexes (e.g., 8a/b and 10a/b) feature rigid adenosine and flexible hexylamine chains, enabling DNA interactions beyond classical cisplatin cross-linking [1].

Structural validation includes:

  • Downfield NMR shifts of H8 (Δδ = +0.5–0.6 ppm) confirming N7 platination [1].
  • HRMS isotopic patterns verifying dinuclear Pt₂Cl₂ adducts (e.g., complex 8a: [M]²⁺ at m/z 600.2) [1].
  • Coordination-induced acidity of H8, evidenced by signal attenuation in D₂O spectra [1].

These complexes exhibit enhanced cytotoxicity in A549 lung and MCF7 breast cancer cells compared to cisplatin, attributed to dual DNA binding modes: N7 platination and amine-mediated electrostatic interactions.

Table 2: Platinum(II) Complexes of N⁶-(6-Aminohexyl)adenosine

ComplexPlatinum PrecursorDNA Binding ModeCytotoxic Activity (IC₅₀, μM)
8aMonofunctional cisplatinMonodentate (N7) + amine chelation1.2 (MCF7)
8bMonochloro(ethylenediamine)Pt(II)Bidentate (N7 and amine)0.9 (MCF7)
10aMonofunctional cisplatinDual N7 platination2.5 (A549)

Optimization of Protecting Group Strategies for Selective Functionalization

Selective derivatization of N⁶-(6-aminohexyl)adenosine demands orthogonal protection of its ribose hydroxyls, exocyclic N6 amine, and alkylamine terminus. Key strategies include:

  • Ribose protection: Acyl groups (acetyl, benzoyl) shield 2',3',5'-OH during N⁶-alkylation. They are removed via Zemplén deacylation (MeOH/NaOCH₃) without affecting the hexylamine chain [6] [10].
  • Alkylamine protection: Phthalimide or Fmoc groups block the primary amine during N7 platination or glycosidic bond modifications. Phthalimide is cleaved with hydrazine, while Fmoc requires mild bases (piperidine) [3] [10].
  • Purine protection: Trimethylsilyl groups transiently protect H8 during electrophilic substitutions, preventing unwanted N7 adducts [1].

A critical challenge is avoiding N1 platination during Pt(II) coordination. This is mitigated by:

  • Using bulky groups (e.g., trityl) at the alkylamine terminus to sterically hinder N1.
  • Conducting reactions at pH 6–7, where N1 protonation favors N7 coordination [1]. These protocols enable multi-step syntheses of fluorescent probes (e.g., N⁶-(6-aminohexyl)-ATP-6-FAM), where the amine is conjugated to fluorescein via amide bonds after ribose deprotection [5].

Table 3: Protecting Groups for Selective Derivatization

Functional GroupProtecting GroupInstallationDeprotectionCompatibility
Ribose OHAcetylAc₂O/pyridineNH₃/MeOHAcid/base-labile
Hexylamine NH₂PhthalimideN-Phthalimidoyl chlorideNH₂NH₂/EtOHSurvives nucleophilic substitution
H8 (purine)TrimethylsilylTMSCl, imidazoleMild aqueous bufferTransient protection

Comprehensive List of Compounds

Properties

CAS Number

56934-06-6

Product Name

N-(6-Aminohexyl)adenosine

IUPAC Name

(2R,3R,4S,5R)-2-[6-(6-aminohexylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C16H26N6O4

Molecular Weight

366.42 g/mol

InChI

InChI=1S/C16H26N6O4/c17-5-3-1-2-4-6-18-14-11-15(20-8-19-14)22(9-21-11)16-13(25)12(24)10(7-23)26-16/h8-10,12-13,16,23-25H,1-7,17H2,(H,18,19,20)/t10-,12-,13-,16-/m1/s1

InChI Key

QIIMZOOTAPHGOU-XNIJJKJLSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCCCN

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCCCCN

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